Cas no 2229455-97-2 (1-1-(5-methoxypyridin-3-yl)cyclopropylethan-1-amine)

1-1-(5-methoxypyridin-3-yl)cyclopropylethan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1-1-(5-methoxypyridin-3-yl)cyclopropylethan-1-amine
- 2229455-97-2
- 1-[1-(5-methoxypyridin-3-yl)cyclopropyl]ethan-1-amine
- EN300-1754344
-
- インチ: 1S/C11H16N2O/c1-8(12)11(3-4-11)9-5-10(14-2)7-13-6-9/h5-8H,3-4,12H2,1-2H3
- InChIKey: RDOHTAOAGHCVJR-UHFFFAOYSA-N
- SMILES: O(C)C1=CN=CC(=C1)C1(C(C)N)CC1
計算された属性
- 精确分子量: 192.126263138g/mol
- 同位素质量: 192.126263138g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 204
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 48.1Ų
- XLogP3: 0.9
1-1-(5-methoxypyridin-3-yl)cyclopropylethan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1754344-0.5g |
1-[1-(5-methoxypyridin-3-yl)cyclopropyl]ethan-1-amine |
2229455-97-2 | 0.5g |
$1399.0 | 2023-09-20 | ||
Enamine | EN300-1754344-0.25g |
1-[1-(5-methoxypyridin-3-yl)cyclopropyl]ethan-1-amine |
2229455-97-2 | 0.25g |
$1341.0 | 2023-09-20 | ||
Enamine | EN300-1754344-2.5g |
1-[1-(5-methoxypyridin-3-yl)cyclopropyl]ethan-1-amine |
2229455-97-2 | 2.5g |
$2856.0 | 2023-09-20 | ||
Enamine | EN300-1754344-5g |
1-[1-(5-methoxypyridin-3-yl)cyclopropyl]ethan-1-amine |
2229455-97-2 | 5g |
$4226.0 | 2023-09-20 | ||
Enamine | EN300-1754344-10.0g |
1-[1-(5-methoxypyridin-3-yl)cyclopropyl]ethan-1-amine |
2229455-97-2 | 10g |
$6266.0 | 2023-05-23 | ||
Enamine | EN300-1754344-0.1g |
1-[1-(5-methoxypyridin-3-yl)cyclopropyl]ethan-1-amine |
2229455-97-2 | 0.1g |
$1283.0 | 2023-09-20 | ||
Enamine | EN300-1754344-1.0g |
1-[1-(5-methoxypyridin-3-yl)cyclopropyl]ethan-1-amine |
2229455-97-2 | 1g |
$1458.0 | 2023-05-23 | ||
Enamine | EN300-1754344-0.05g |
1-[1-(5-methoxypyridin-3-yl)cyclopropyl]ethan-1-amine |
2229455-97-2 | 0.05g |
$1224.0 | 2023-09-20 | ||
Enamine | EN300-1754344-10g |
1-[1-(5-methoxypyridin-3-yl)cyclopropyl]ethan-1-amine |
2229455-97-2 | 10g |
$6266.0 | 2023-09-20 | ||
Enamine | EN300-1754344-1g |
1-[1-(5-methoxypyridin-3-yl)cyclopropyl]ethan-1-amine |
2229455-97-2 | 1g |
$1458.0 | 2023-09-20 |
1-1-(5-methoxypyridin-3-yl)cyclopropylethan-1-amine 関連文献
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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6. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
1-1-(5-methoxypyridin-3-yl)cyclopropylethan-1-amineに関する追加情報
1-1-(5-Methoxypyridin-3-yl)cyclopropylethan-1-amine: A Comprehensive Overview
The compound 1-1-(5-methoxypyridin-3-yl)cyclopropylethan-1-amine, identified by the CAS number 2229455-97-2, is a structurally unique organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its bicyclic structure, which includes a cyclopropane ring fused with an ethanamine moiety, further substituted by a 5-methoxypyridin-3-yl group. The presence of the methoxy group on the pyridine ring introduces interesting electronic and steric properties, making this compound a valuable subject for both academic and industrial research.
Recent studies have highlighted the importance of cyclopropylamines in drug discovery, particularly due to their ability to modulate various biological targets. The 5-methoxypyridin substituent in this compound has been shown to enhance bioavailability and improve pharmacokinetic profiles, making it a promising candidate for therapeutic applications. Researchers have explored its potential as a lead compound in the development of novel drugs targeting central nervous system disorders, inflammation, and cancer.
The synthesis of 1-1-(5-methoxypyridin-3-yl)cyclopropylethan-1-amine involves a multi-step process that typically begins with the preparation of the 5-methoxypyridine derivative. This is followed by cyclopropanation using various methods, including transition metal-catalyzed reactions or photochemical techniques. The final step involves amine functionalization, which is critical for achieving the desired biological activity. Recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically pure versions of this compound, further expanding its utility in chiral drug development.
In terms of chemical properties, this compound exhibits remarkable stability under physiological conditions, which is essential for its pharmacological applications. Its solubility profile has been optimized through structural modifications, allowing for better absorption and distribution in vivo. Studies have also demonstrated that the cyclopropane ring contributes significantly to the compound's rigidity, which is crucial for interactions with biological targets such as enzymes and receptors.
The application of computational chemistry tools has provided deeper insights into the molecular interactions of 1-1-(5-methoxypyridin-3-yl)cyclopropylethan-1-amie. Quantum mechanical calculations have revealed key hydrogen bonding patterns and π–π interactions that are critical for its binding affinity to specific protein targets. These findings have guided further optimization efforts, leading to derivatives with improved potency and selectivity.
In conclusion, 1-1-(5-methoxypyridin-3-yl)cyclopropylethan-amie stands as a testament to the innovative approaches in modern organic chemistry. Its unique structure, combined with cutting-edge research methodologies, positions it as a valuable asset in the pursuit of novel therapeutic agents. As ongoing studies continue to unravel its full potential, this compound is poised to make significant contributions to the field of medicinal chemistry.
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